
(3R,4R)-3-benzyloxycarbonylamino-4-hydroxymethyl-2-oxoazetidine-1-sulphonic acid tetrabutylammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-3-benzyloxycarbonylamino-4-hydroxymethyl-2-oxoazetidine-1-sulphonic acid tetrabutylammonium salt is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring. The presence of multiple functional groups, including benzyloxycarbonylamino, hydroxymethyl, and sulphonic acid, contributes to its diverse reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-benzyloxycarbonylamino-4-hydroxymethyl-2-oxoazetidine-1-sulphonic acid tetrabutylammonium salt typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the azetidine ring, followed by the introduction of the benzyloxycarbonylamino and hydroxymethyl groups. The sulphonic acid group is then introduced through sulfonation reactions. The final step involves the formation of the tetrabutylammonium salt to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions
(3R,4R)-3-benzyloxycarbonylamino-4-hydroxymethyl-2-oxoazetidine-1-sulphonic acid tetrabutylammonium salt undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the azetidine ring can be reduced to form alcohols.
Substitution: The benzyloxycarbonylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzyloxycarbonylamino-4-formyl-2-oxoazetidine-1-sulphonic acid, while reduction of the carbonyl group can produce benzyloxycarbonylamino-4-hydroxymethyl-2-hydroxyazetidine-1-sulphonic acid.
科学的研究の応用
(3R,4R)-3-benzyloxycarbonylamino-4-hydroxymethyl-2-oxoazetidine-1-sulphonic acid tetrabutylammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced solubility or stability.
作用機序
The mechanism of action of (3R,4R)-3-benzyloxycarbonylamino-4-hydroxymethyl-2-oxoazetidine-1-sulphonic acid tetrabutylammonium salt involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can form hydrogen bonds with active sites of enzymes, while the sulphonic acid group can participate in ionic interactions. These interactions can inhibit enzyme activity or alter protein conformation, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (3R,4R)-3-benzyloxycarbonylamino-4-hydroxymethyl-2-oxoazetidine-1-carboxylic acid
- (3R,4R)-3-benzyloxycarbonylamino-4-hydroxymethyl-2-oxoazetidine-1-phosphonic acid
Uniqueness
Compared to similar compounds, (3R,4R)-3-benzyloxycarbonylamino-4-hydroxymethyl-2-oxoazetidine-1-sulphonic acid tetrabutylammonium salt is unique due to the presence of the sulphonic acid group, which enhances its solubility and reactivity. This makes it particularly valuable in applications requiring high solubility and specific reactivity profiles.
特性
分子式 |
C28H49N3O7S |
|---|---|
分子量 |
571.8 g/mol |
IUPAC名 |
(2R,3R)-2-(hydroxymethyl)-4-oxo-3-(phenylmethoxycarbonylamino)azetidine-1-sulfonate;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C12H14N2O7S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;15-6-9-10(11(16)14(9)22(18,19)20)13-12(17)21-7-8-4-2-1-3-5-8/h5-16H2,1-4H3;1-5,9-10,15H,6-7H2,(H,13,17)(H,18,19,20)/q+1;/p-1/t;9-,10+/m.0/s1 |
InChIキー |
GTHUZGZKXVJVMX-XPTKLADBSA-M |
異性体SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)COC(=O)N[C@@H]2[C@@H](N(C2=O)S(=O)(=O)[O-])CO |
正規SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)COC(=O)NC2C(N(C2=O)S(=O)(=O)[O-])CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



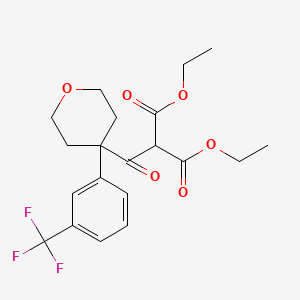

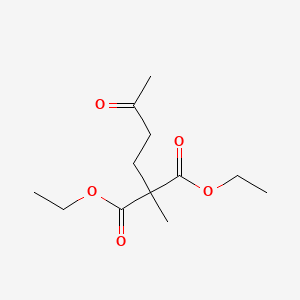
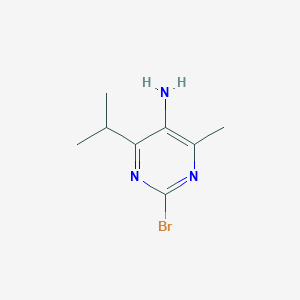

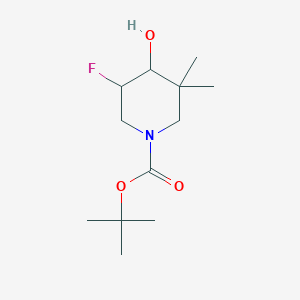
![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13981734.png)
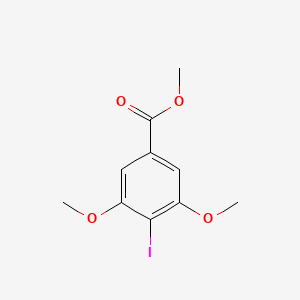
![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B13981741.png)
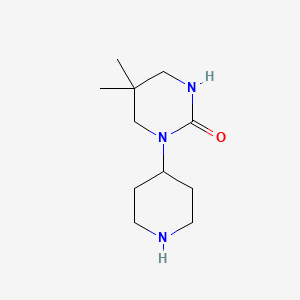
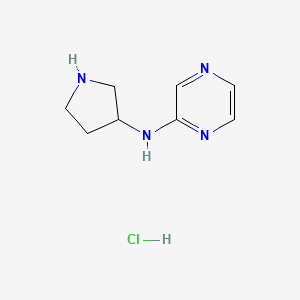
![1-(Tert-butoxycarbonyl)-4-[1-(6-methylpyrimidin-4-yl)-4-piperidylcarbonyl] piperazine](/img/structure/B13981752.png)

